N-[2-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide
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Overview
Description
N-[2-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of difluoromethoxy, morpholine, and thiazole groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-(difluoromethoxy)aniline with chloroacetyl chloride to form an intermediate, which is then reacted with morpholine and a thiazole derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-[2-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[4-(difluoromethoxy)phenyl]acetamide: Shares the difluoromethoxy group but lacks the morpholine and thiazole components.
Phenoxy acetamide derivatives: These compounds have similar structural motifs and are studied for their pharmacological activities.
Uniqueness
N-[2-(difluoromethoxy)phenyl]-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17F2N3O4S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C16H17F2N3O4S/c17-15(18)25-11-4-2-1-3-10(11)19-13(22)9-12-14(23)20-16(26-12)21-5-7-24-8-6-21/h1-4,12,15H,5-9H2,(H,19,22) |
InChI Key |
LDGDWIYCUVSXIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=O)C(S2)CC(=O)NC3=CC=CC=C3OC(F)F |
Origin of Product |
United States |
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